N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride
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Overview
Description
N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride is a complex organic compound that features a unique combination of cycloheptyl, oxazole, and oxazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate ring formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of biological pathways. This can result in various therapeutic effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and oxazoline derivatives, such as:
- 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
- Indole derivatives with similar biological activities .
Uniqueness
What sets N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride apart is its combination of a cycloheptyl group with oxazole and oxazoline rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21ClN4O3 |
---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H20N4O3.ClH/c16-15(6-3-1-2-4-7-15)9-17-14(20)12-13(21-10-18-12)11-5-8-22-19-11;/h5,8,10H,1-4,6-7,9,16H2,(H,17,20);1H |
InChI Key |
GRAXLGGZFAMFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=C(OC=N2)C3=NOC=C3)N.Cl |
Origin of Product |
United States |
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